Cas no 1329792-51-9 (4-Aminophenazone-d3)

4-Aminophenazone-d3 is a deuterated analog of 4-aminophenazone, where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. It is commonly employed as an internal standard in quantitative analytical methods, ensuring high precision and reproducibility in pharmacokinetic and metabolic research. The deuterium substitution also minimizes metabolic interference, making it valuable for tracing biological pathways. Its stability and isotopic purity make 4-Aminophenazone-d3 a reliable tool for advanced research applications in drug development and biomedical analysis.
4-Aminophenazone-d3 structure
4-Aminophenazone-d3 structure
商品名:4-Aminophenazone-d3
CAS番号:1329792-51-9
MF:C11H13N3O
メガワット:203.24042
CID:1064537

4-Aminophenazone-d3 化学的及び物理的性質

名前と識別子

    • 4-Aminophenazone-d3
    • Ampyrone-d3

4-Aminophenazone-d3 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-480348-2.5 mg
4-Aminophenazone-d3,
1329792-51-9
2.5 mg
¥2,708.00 2023-07-11
TRC
A621002-2.5mg
4-Aminophenazone-d3
1329792-51-9
2.5mg
$ 219.00 2023-04-19
A2B Chem LLC
AE39901-2.5mg
4-AMinophenazone-d3
1329792-51-9
2.5mg
$334.00 2024-04-20
A2B Chem LLC
AE39901-25mg
4-AMinophenazone-d3
1329792-51-9
25mg
$1704.00 2024-04-20
TRC
A621002-25mg
4-Aminophenazone-d3
1329792-51-9
25mg
$ 1654.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-480348-2.5mg
4-Aminophenazone-d3,
1329792-51-9
2.5mg
¥2708.00 2023-09-05
ChemScence
CS-0203657-25mg
Ampyrone-d3
1329792-51-9
25mg
$0.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A874073-5mg
4-Aminophenazone-d3
1329792-51-9 AR
5mg
¥3,406.00 2022-09-03

4-Aminophenazone-d3 関連文献

4-Aminophenazone-d3に関する追加情報

Introduction to 4-Aminophenazone-d3 (CAS No. 1329792-51-9)

4-Aminophenazone-d3, identified by the Chemical Abstracts Service Number (CAS No.) 1329792-51-9, is a deuterated derivative of 4-aminophenazone. This compound has garnered significant attention in the field of pharmaceutical research due to its unique isotopic properties and potential applications in metabolic studies and drug development. The introduction of deuterium atoms into the molecular structure enhances the compound's stability and specificity, making it an invaluable tool for researchers seeking precise analytical and biochemical insights.

The molecular structure of 4-Aminophenazone-d3 consists of a phenazone core substituted with an amino group at the para position, with deuterium atoms replacing hydrogen atoms in specific positions. This modification not only improves the compound's suitability for NMR spectroscopy but also allows for detailed structural elucidation and dynamic studies. The deuterated version is particularly useful in mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques, where it provides high-resolution data essential for understanding molecular interactions and metabolic pathways.

In recent years, advancements in analytical chemistry have highlighted the importance of isotopically labeled compounds in drug discovery and pharmacokinetic studies. 4-Aminophenazone-d3 exemplifies this trend, offering researchers a reliable tool for tracing metabolic pathways and identifying key intermediates in drug metabolism. Its applications extend to the development of new analytical methods, where its distinct isotopic signature aids in the detection and quantification of related compounds in complex biological matrices.

One of the most compelling aspects of 4-Aminophenazone-d3 is its role in studying enzyme kinetics and binding interactions. The deuterium label can be used to monitor changes in molecular dynamics, providing insights into how enzymes interact with substrates and products. This information is crucial for designing more effective drugs with improved pharmacokinetic profiles. Additionally, the compound's stability under various conditions makes it suitable for long-term studies, allowing researchers to observe subtle changes over extended periods.

The pharmaceutical industry has shown particular interest in 4-Aminophenazone-d3 due to its potential as an intermediate in the synthesis of novel therapeutic agents. Its structural features make it a versatile building block for creating complex molecules with tailored biological activities. Researchers are exploring its use in developing treatments for inflammatory diseases, infectious disorders, and other conditions where precise molecular targeting is essential. The deuterated version also offers a means to study the effects of isotopic substitution on drug efficacy and safety.

Recent studies have demonstrated the utility of 4-Aminophenazone-d3 in high-throughput screening (HTS) campaigns, where its isotopic label aids in identifying promising candidates for further development. The compound's compatibility with automated systems and its ability to provide clear spectral data make it an ideal candidate for large-scale drug discovery initiatives. Furthermore, its use in metabolomics research has revealed new insights into how drugs are processed within the body, contributing to more personalized medicine approaches.

The synthesis of 4-Aminophenazone-d3 presents unique challenges due to the need for precise isotopic incorporation. However, recent innovations in synthetic chemistry have made it more feasible to produce this compound on a scalable basis. Techniques such as deuterium exchange reactions and catalytic hydrogenation have been refined to ensure high yields and purity. These advancements have opened doors for broader adoption of deuterated compounds like 4-Aminophenazone-d3 across various research disciplines.

The environmental impact of using isotopically labeled compounds is another area of consideration. While deuterium is a non-radioactive isotope with minimal environmental persistence, responsible handling remains crucial to ensure safety and compliance with regulatory standards. Researchers are increasingly adopting green chemistry principles to minimize waste and optimize synthetic routes, making processes like those used for producing 4-Aminophenazone-d3 more sustainable.

In conclusion, 4-Aminophenazone-d3 (CAS No. 1329792-51-9) represents a significant advancement in pharmaceutical research tools due to its unique isotopic properties and versatile applications. From aiding metabolic studies to facilitating drug development efforts, this compound continues to play a pivotal role in advancing scientific understanding and therapeutic innovation. As research methodologies evolve, the importance of compounds like 4-Aminophenazone-d3 will only continue to grow, offering new opportunities for discovery and treatment across multiple medical disciplines.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd